3-(Piperidin-4-yl)propanoic acid hydrochloride
Description
3-(Piperidin-4-yl)propanoic acid hydrochloride (CAS: 51052-79-0) is a piperidine derivative featuring a propanoic acid moiety linked to the piperidine ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound is commonly synthesized via hydrogenation reactions, where intermediates like acid esters are reduced to yield the free acid, followed by hydrochloride salt formation for enhanced stability and solubility . It serves as a key intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and oncological pathways.
Properties
IUPAC Name |
3-piperidin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKGRWLZAWTSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611327 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-79-0 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrogenation of Pyridyl Precursors
One common synthetic route to piperidinyl propanoic acids involves the catalytic hydrogenation of pyridyl acrylic acid derivatives. For example, the hydrogenation of 3-(3-pyridyl)acrylic acid under hydrogen gas in the presence of rhodium on carbon catalyst at elevated pressure (around 8 atm) and prolonged reaction time (approximately 20 hours) yields the corresponding piperidinyl propanoic acid. The reaction mixture is then filtered to remove the catalyst, and solvent evaporation affords the product, which can be converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol or aqueous media.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Rhodium on carbon | Efficient hydrogenation |
| Hydrogen pressure | 8 atm | Complete saturation of pyridine |
| Reaction time | 20 hours | High conversion |
| Solvent | Ethanol/water mixture | Suitable for catalyst activity |
| Post-reaction treatment | Filtration, solvent evaporation | Isolated piperidinyl acid |
This method is scalable and used industrially, sometimes employing palladium on activated carbon as an alternative catalyst with acetic acid and hydrogen chloride to facilitate salt formation simultaneously.
Protection and Deprotection Strategy Using tert-Butoxycarbonyl (Boc) Group
Another well-documented approach involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to improve reaction selectivity and product stability during synthesis. The process typically proceeds as follows:
- Starting from 3-(piperidin-4-yl)propanoic acid hydrochloride, the free amine is protected by reaction with di-tert-butyl dicarbonate in the presence of sodium hydroxide in a mixed solvent system (THF-water or tert-butanol-water).
- The reaction is carried out at ambient temperature (around 25°C) for 18–20 hours.
- The reaction mixture is then purified by passing through ion-exchange resin (e.g., Bio Rad 50WX4 H+ form) or by extraction and washing steps.
- The Boc-protected intermediate is isolated as a solid with yields reported around 79%.
Subsequent deprotection can be achieved by acidic treatment to regenerate the free amine, which can then be converted to the hydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, NaOH, THF-water | 79 | Stir at 25°C for 18 h |
| Purification | Ion-exchange resin or extraction | - | Removes impurities |
| Deprotection (optional) | Acidic conditions (e.g., HCl in solvent) | - | Regenerates free amine for salt formation |
This method offers high purity and is suitable for further functionalization or direct salt formation.
Direct Salt Formation from Free Base
The free base form of 3-(piperidin-4-yl)propanoic acid can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step enhances the compound’s solubility and stability, which is critical for pharmaceutical applications.
| Parameter | Condition | Outcome |
|---|---|---|
| Free base | 3-(Piperidin-4-yl)propanoic acid | Starting material |
| Acid source | HCl gas or aqueous HCl | Salt formation |
| Solvent | Ethanol, ethyl acetate | Facilitates salt precipitation |
| Temperature | Ambient to mild heating | Efficient salt crystallization |
This method is straightforward and commonly used in both laboratory and industrial settings.
Alternative Synthetic Routes and Catalytic Systems
Some patents and literature describe alternative synthetic methods involving palladium-catalyzed reactions or other transition metal catalysts to form piperidine derivatives, which can be further functionalized to yield the target compound. For example, palladous chloride catalyzed reactions of N-cyanoethyl piperidines with chiral auxiliaries have been reported to yield piperidine hydrochloride salts in a one-step process, although these are more specialized and less common for this compound specifically.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogenation of pyridyl acrylic acid | Rh/C or Pd/C, H2 (8 atm), ethanol/water | 20 h, ambient to mild temp | High | Industrially scalable |
| Boc Protection/Deprotection | Di-tert-butyl dicarbonate, NaOH, THF-water | 18–20 h, 25°C | ~79 | High purity intermediate |
| Direct Salt Formation | HCl gas or aqueous HCl, ethanol | Ambient temp | Quantitative | Enhances solubility and stability |
| Palladium-catalyzed synthesis | PdCl2, N-cyanoethyl piperidines | Chlorobenzene, 60°C | ~30 | Specialized method, less common |
Research Findings and Practical Considerations
- The hydrogenation method is favored for its simplicity and scalability but requires careful control of pressure and catalyst handling.
- Boc protection is widely used to improve selectivity and isolate intermediates with high purity, facilitating downstream modifications.
- Salt formation with hydrochloric acid is essential for pharmaceutical-grade material due to improved physicochemical properties.
- Alternative catalytic methods offer routes to chiral or substituted derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Piperidine Family
Piperidine derivatives with propanoic acid substituents or related functional groups exhibit structural and pharmacological diversity. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-(Piperidin-4-yl)propanoic acid HCl | 51052-79-0 | C₈H₁₆ClNO₂ | 193.67 | Piperidine ring, free carboxylic acid |
| Ethyl 3-(piperidin-4-yl)propanoate HCl | 473987-06-3 | C₁₀H₂₀ClNO₂ | 221.72 | Ethyl ester substituent |
| 3-(4-Benzylpiperazin-1-yl)propanoic acid diHCl | 22278-01-9 | C₁₄H₂₂Cl₂N₂O₂ | 321.25 | Benzyl-piperazine group, dihydrochloride |
| 4-(Piperidin-4-yl)benzoic acid HCl | 2197130-34-8 | C₁₂H₁₆ClNO₂ | 241.71 | Benzoic acid linked to piperidine |
| Ethyl 2-(3-piperidinylidene)acetate HCl | N/A | C₉H₁₆ClNO₂ | 205.68 | Conjugated ester-piperidine system |
Key Observations :
- Ester vs. Acid: Ethyl 3-(piperidin-4-yl)propanoate HCl () replaces the carboxylic acid with an ethyl ester, improving lipophilicity but requiring hydrolysis for bioactivation.
- Dihydrochloride Salts: Compounds like 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride () exhibit higher solubility due to dual protonation sites, contrasting with the mono-HCl form of the target compound.
Biological Activity
3-(Piperidin-4-yl)propanoic acid hydrochloride (also known as 3-PPA-HCl) is a small molecule characterized by its piperidine ring structure and carboxylic acid group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a neurotransmitter modulator and in various therapeutic applications. This article explores the biological activity of 3-PPA-HCl, supported by relevant studies and data.
- Molecular Formula : C8H15ClN2O2
- Molecular Weight : Approximately 196.67 g/mol
- Appearance : Solid
Biological Activity Overview
3-PPA-HCl has been investigated for its interactions with various biological systems, particularly in the central nervous system (CNS). Its structural features allow it to modulate neurotransmitter pathways, which is significant for drug development targeting neurological disorders.
Key Biological Activities:
-
Neurotransmitter Modulation :
- The compound is noted for influencing neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are crucial for synaptic transmission and plasticity.
- Studies indicate that it may enhance synaptic efficacy, making it a candidate for treating cognitive disorders.
-
Antimicrobial Properties :
- Preliminary studies suggest that 3-PPA-HCl exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, warranting further investigation into its use as an antimicrobial agent.
-
Anti-tumor Activity :
- Research has highlighted the compound's potential in inhibiting Class I PI3-kinase enzymes, which play a critical role in cancer cell proliferation and survival .
- In vitro studies have shown that modifications of similar piperidine compounds can lead to enhanced anti-tumor effects, suggesting that 3-PPA-HCl could be optimized for cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of 3-PPA-HCl can be attributed to its structural components. The piperidine ring is essential for receptor binding, while the propanoic acid moiety enhances solubility and bioavailability. Comparative analysis with structurally similar compounds reveals insights into SAR:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Piperidin-3-yl)propanoic acid | Similar piperidine structure | Different position of the piperidine nitrogen |
| 4-(Piperidin-1-yl)butanoic acid | Longer carbon chain | Potentially different receptor interaction profile |
| 1-(Piperidin-4-yl)ethanone | Contains a ketone group | May exhibit different metabolic pathways |
Neuropharmacological Studies
In a study examining the effects of various piperidine derivatives on cognitive function, 3-PPA-HCl was found to enhance memory retention in animal models. The mechanism was linked to increased levels of neurotransmitters associated with learning and memory processes.
Antimicrobial Efficacy
A comprehensive evaluation of 248 monomeric alkaloids, including derivatives of piperidine, demonstrated that compounds similar to 3-PPA-HCl exhibited promising antibacterial properties. The study reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Anti-cancer Potential
Research focused on the inhibition of PI3K signaling pathways revealed that modifications of piperidine-based compounds could significantly reduce tumor cell viability in vitro. The findings suggest that 3-PPA-HCl may be developed further as a selective PI3K inhibitor with potential applications in cancer treatment .
Q & A
Basic: What synthetic methodologies are recommended for 3-(piperidin-4-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, including Mannich reactions or carboxylic acid functionalization of piperidine derivatives. Key steps include:
- Amine activation : Use of phenethylamine hydrochloride as a precursor (similar to methods for 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) .
- Carboxylic acid coupling : Propanoic acid derivatives are introduced via nucleophilic substitution or condensation under controlled pH (e.g., 6–8) and temperature (40–60°C).
- Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl mixtures.
Critical factors : - Reagent stoichiometry : Excess ketone components (e.g., acetophenone derivatives) improve yields (87–98% in analogous syntheses) .
- Catalysts : Acidic/basic catalysts (e.g., HCl, NaOH) modulate reaction rates.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Basic: What safety protocols are advised for handling this compound given limited toxicity data?
Answer:
Adopt universal precautions for organic salts:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .
Documentation : Maintain records of handling incidents to contribute to safety databases.
Advanced: How can researchers resolve contradictions in reported biological activities of piperidine-based analogs?
Answer:
Methodological steps :
Comparative SAR analysis : Test this compound and analogs (e.g., 4-(4-Methoxyphenyl)sulfonyl piperidine hydrochloride) against identical biological targets (e.g., enzymes, receptors) .
Data normalization : Account for variations in assay conditions (pH, temperature) and cell lines.
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values.
Meta-analysis : Aggregate data from peer-reviewed studies (e.g., osteoporosis drug candidates ) to identify trends in efficacy vs. structural modifications.
Advanced: Which analytical techniques are optimal for assessing purity and stability under varying conditions?
Answer:
Purity assessment :
- HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) at 254 nm; compare retention times with certified standards .
- LC-MS : Confirm molecular ion peaks ([M+H]+ ≈ 220.1 m/z) and detect impurities (e.g., dehydrochlorinated byproducts).
Stability studies : - pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C; monitor via UV-Vis spectroscopy for absorbance shifts .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for hydrochloride salts) .
Basic: What spectroscopic methods are most effective for structural elucidation?
Answer:
- NMR :
- 1H NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and propanoic acid CH2 groups (δ 2.3–2.7 ppm) .
- 13C NMR : Carboxylic acid carbon at δ 170–175 ppm.
- IR spectroscopy : Confirm O-H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) stretches.
- X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic systems common for hydrochloride salts) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs with modified substituents?
Answer:
Analog synthesis : Replace the piperidine ring with pyrrolidine or morpholine; vary propanoic acid chain length .
Biological screening : Test against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays.
Data analysis :
- QSAR modeling : Corrogate substituent hydrophobicity (logP) with activity using partial least squares regression.
- Cluster analysis : Group analogs by efficacy (e.g., IC50 < 1 µM vs. >10 µM) to identify critical functional groups.
Example : Piperidin-4-yl derivatives with electron-withdrawing groups show enhanced receptor affinity in osteoporosis models .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate instability : Protect amine groups with Boc during multi-step syntheses .
- Purification bottlenecks : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or switch to preparative HPLC .
- Yield optimization : Pilot reactions in microwave reactors to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
Advanced: How to address discrepancies in reported pharmacokinetic (PK) profiles?
Answer:
- In vitro assays : Compare metabolic stability in liver microsomes (human vs. rodent) to predict clearance rates .
- In vivo PK : Administer IV/PO doses in animal models; use LC-MS/MS to quantify plasma concentrations.
- Data reconciliation : Adjust for protein binding differences (e.g., >90% binding in serum albumin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
